

Spectroscopic Profile of 6,7-Dimethoxy-3,4-dihydroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6,7-Dimethoxy-3,4-dihydroisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6,7-Dimethoxy-3,4-dihydroisoquinoline**, a key intermediate in the synthesis of various isoquinoline alkaloids with significant pharmacological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **6,7-Dimethoxy-3,4-dihydroisoquinoline** is $C_{11}H_{13}NO_2$ with a molecular weight of 191.23 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The 1H and ^{13}C NMR data for **6,7-Dimethoxy-3,4-dihydroisoquinoline** are presented below.

Table 1: 1H NMR Spectroscopic Data of **6,7-Dimethoxy-3,4-dihydroisoquinoline**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Number of Protons	Assignment
8.24	t	2.4	1H	H-1
6.81	s	-	1H	H-8
6.68	s	-	1H	H-5
3.92	s	-	3H	OCH ₃
3.90	s	-	3H	OCH ₃
3.74	ddd	8.0, 5.6, 2.4	2H	H-3
2.68	dd	7.6, 6.4	2H	H-4

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data of **6,7-Dimethoxy-3,4-dihydroisoquinoline**

Chemical Shift (δ) (ppm)	Carbon Atom Assignment
159.6	C-1
151.2	C-7
147.8	C-6
129.9	C-4a
121.5	C-8a
110.4	C-5
110.4	C-8
56.1	OCH ₃
56.0	OCH ₃
47.4	C-3
24.8	C-4

Solvent: CDCl₃, Frequency: 101 MHz^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **6,7-Dimethoxy-3,4-dihydroisoquinoline** are summarized below.

Table 3: IR Spectroscopic Data of **6,7-Dimethoxy-3,4-dihydroisoquinoline**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3001, 2958, 2935, 2885, 2839	C-H stretch	Aromatic/Aliphatic
1624	C=N stretch	Imine
1601, 1516	C=C stretch	Aromatic Ring
1470	C-H bend	Aliphatic
1393, 1354, 1327	C-H bend	-
1269, 1227	C-O stretch	Aryl ether
1126, 1107	C-O stretch	Aryl ether
1018	-	-
860	C-H bend	Aromatic (out of plane)

Sample Preparation: KBr disk[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For **6,7-Dimethoxy-3,4-dihydroisoquinoline**, a key fragmentation pathway involves a retro-Diels-Alder reaction. While detailed mass spectra with relative intensities were not available in the cited literature, the molecular ion peak [M]⁺ would be expected at m/z 191.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A sample of **6,7-Dimethoxy-3,4-dihydroisoquinoline** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

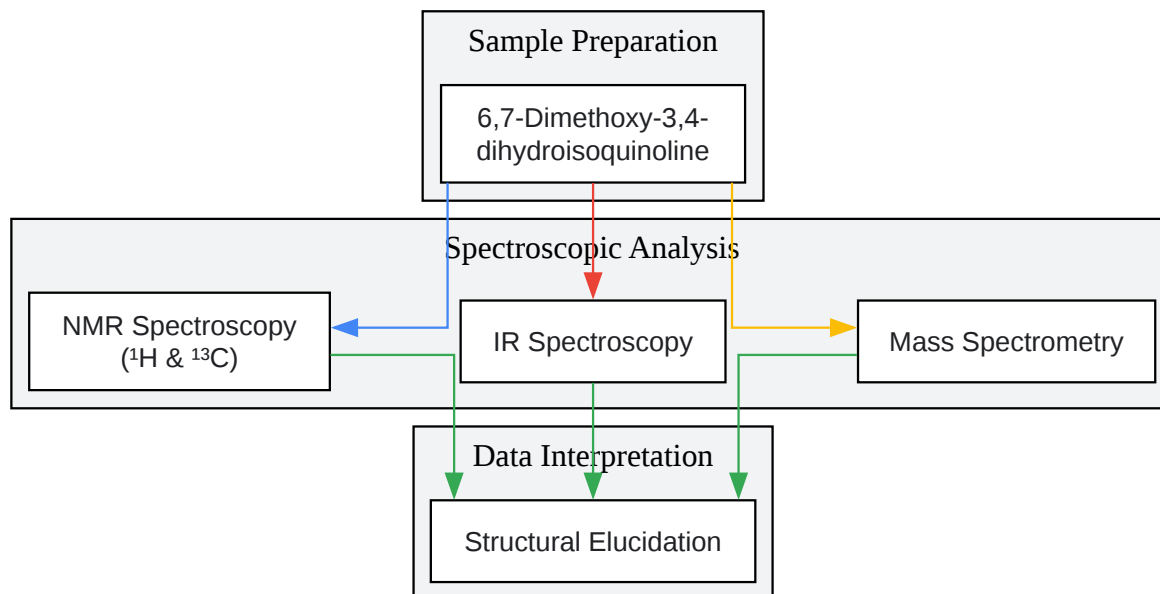
- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) at 70 eV is a common method for this type of molecule.
- **Analysis:** The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **6,7-Dimethoxy-3,4-dihydroisoquinoline** is depicted in the following diagram.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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